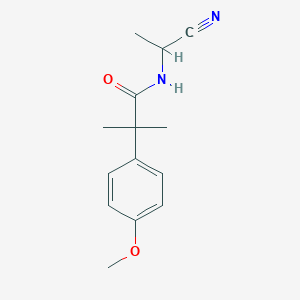
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as CEM-15, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent. This compound belongs to the class of N-acylpropanamides and has a molecular weight of 277.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is not yet fully understood. However, it has been suggested that N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide inhibits the activity of the proteasome, a cellular complex that is responsible for breaking down proteins. By inhibiting the proteasome, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide may prevent the degradation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to enhance the effectiveness of other anticancer drugs when used in combination with them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is complex and may be difficult to reproduce in other labs.
Direcciones Futuras
There are several future directions for research on N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. One area of focus is the development of more efficient synthesis methods for N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide and its potential side effects. Another area of interest is the use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in the treatment of other diseases, such as inflammatory diseases, should be explored.
Métodos De Síntesis
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide can be synthesized by reacting 4-methoxybenzylamine with 2-methyl-2-oxazoline to obtain N-(4-methoxybenzyl)-2-methyl-2-oxazoline. This intermediate is then reacted with acrylonitrile to form N-(4-methoxybenzyl)-2-methyl-2-oxazoline-2-carbonitrile, which is further reacted with acetic anhydride to obtain N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(9-15)16-13(17)14(2,3)11-5-7-12(18-4)8-6-11/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHBPRNORDQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

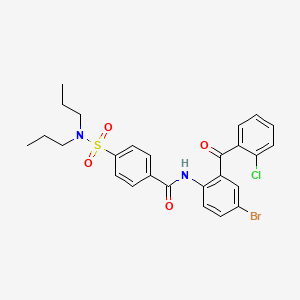
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
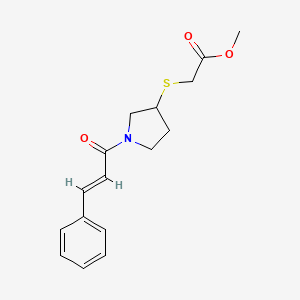
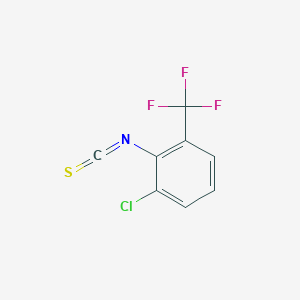
![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)

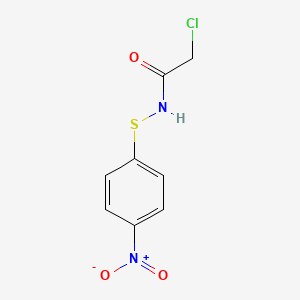
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)
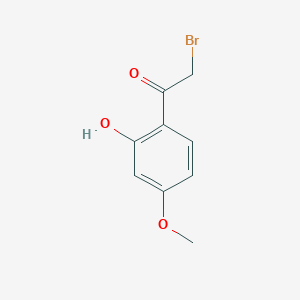
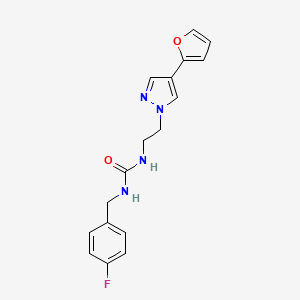
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)